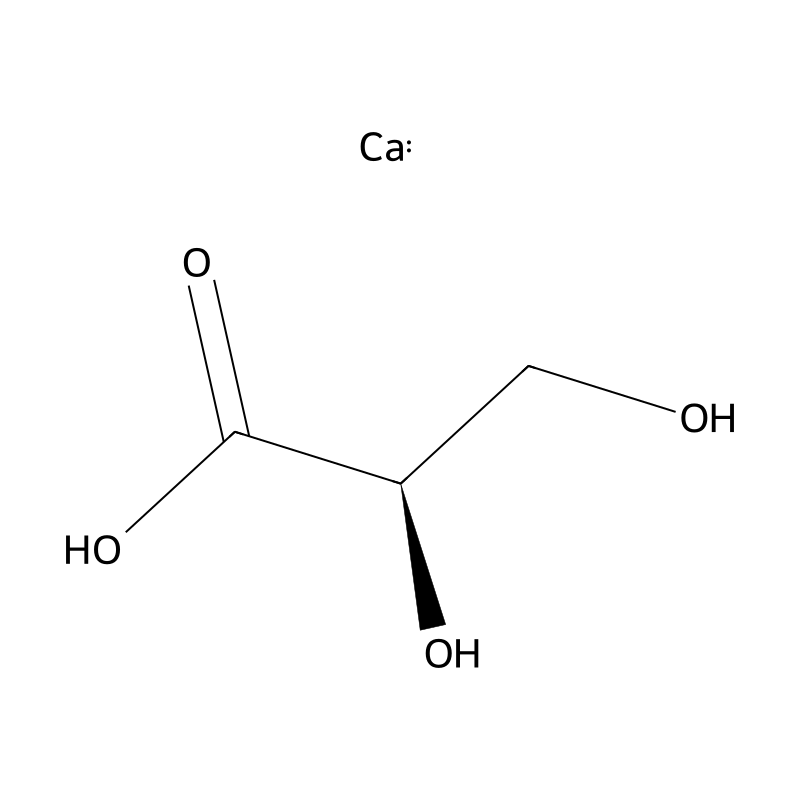

D(+)Glyceric acid hemicalcium salt

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Identifying Errors of Metabolism:

D(+)Glyceric acid hemicalcium salt serves as a substrate in inborn errors of metabolism research, particularly in studies of glyceric acidemia. This rare genetic disorder disrupts the normal metabolism of glyceric acid, leading to its accumulation in the body. Researchers utilize D(+)glyceric acid hemicalcium salt to assess the functional capacity of the enzymes involved in glyceric acid metabolism in patients suspected of having this condition.

Biochemical Studies:

D(+)Glyceric acid hemicalcium salt plays a role in studies investigating the biochemical mechanisms associated with the glycolysis pathway. Researchers employ this compound to understand the interactions between enzymes and their substrates within this crucial metabolic pathway. By studying the interactions of D(+)glyceric acid hemicalcium salt with specific enzymes involved in glycolysis, researchers can gain insights into the regulation and efficiency of this pathway under various conditions.

D(+)Glyceric acid hemicalcium salt, with the CAS number 14028-62-7, is a compound formed from D(+)glyceric acid and calcium. It is characterized by its molecular formula, CHCaO, and a molecular weight of approximately 250.22 g/mol . This compound typically appears as a white crystalline powder and is soluble in water, making it suitable for various applications in both industrial and biological contexts.

D(+)-Glyceric acid hemicalcium salt serves as a substrate for enzymes involved in the glycolysis pathway. In cases of metabolic disorders affecting enzymes in this pathway, the inability to utilize D-glyceric acid can lead to its accumulation and excretion in urine. Measurement of D-glyceric acid levels in urine samples helps diagnose specific metabolic conditions [].

- Exercise caution when handling the compound, as with any laboratory chemical.

- Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses.

- Refer to safety data sheets (SDS) for detailed handling and disposal procedures if available from suppliers.

D(+)Glyceric acid hemicalcium salt has notable biological significance. It is used as a biochemical marker for metabolic disorders, particularly those involving carbohydrate metabolism . The compound has been studied for its potential role in metabolic pathways and its ability to influence cellular processes. Its interaction with enzymes involved in glycolysis and gluconeogenesis suggests that it may play a role in energy metabolism .

The synthesis of D(+)glyceric acid hemicalcium salt can be achieved through several methods:

- Neutralization Reaction: Mixing D(+)glyceric acid with calcium hydroxide or calcium carbonate results in the formation of the hemicalcium salt.

- Enzymatic Synthesis: Microbial fermentation processes have been explored to produce D-glycerate from L-tartrate using specific strains of bacteria that express L-tartrate decarboxylase, leading to the formation of D(+)glyceric acid which can subsequently be converted into its calcium salt .

D(+)Glyceric acid hemicalcium salt has diverse applications:

- Flavoring Agent: It is utilized in the food industry to enhance flavors and aromas .

- Cosmetics: The compound is included in cosmetic formulations for its moisturizing properties and skin benefits .

- Pharmaceuticals: It serves as a biochemical marker for metabolic disorders and is investigated for therapeutic potential in metabolic diseases .

Several compounds share structural or functional similarities with D(+)glyceric acid hemicalcium salt. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Glyceric Acid | CHO | Isomer of D-glyceric acid; different biological activity |

| Calcium Glycerophosphate | CHCaOP | Contains phosphate; used as a dietary supplement |

| Glycerol | CHO | Simple polyol; widely used as a humectant |

D(+)Glyceric acid hemicalcium salt is unique due to its specific calcium association, which enhances its solubility and functional properties compared to its counterparts. Its dual role as both a flavoring agent and a biochemical marker distinguishes it from other glyceric acids and their derivatives .

The discovery of glyceric acid derivatives traces back to 19th-century investigations into glycerol oxidation. Early work by Friedrich Beilstein (1861) and Eduard Mulder (1876) identified glyceric acid as a product of glycerol oxidation using nitric acid. The calcium salt form gained prominence in the mid-20th century when researchers recognized its stability and bioavailability compared to free glyceric acid. A pivotal 1974 case study linked elevated urinary D-glyceric acid levels to a rare metabolic disorder, later termed D-glyceric aciduria. This discovery catalyzed interest in its enzymatic pathways, particularly the role of glycerate kinase (GLYCTK) in phosphorylating D-glyceric acid to 2-phosphoglycerate.

Evolutionary Significance in Primitive Metabolic Pathways

D(+)-Glyceric acid hemicalcium salt is hypothesized to have played a role in prebiotic chemistry. NASA-funded research demonstrated that glyceric acid forms via radical recombination in interstellar ice analogs, suggesting its extraterrestrial origin. Its phosphorylation using trimetaphosphate (P₃ᵢ) under alkaline conditions—yielding 2- and 3-phosphoglyceric acids—mirrors early Earth conditions, providing a plausible route for primitive glycolysis. This reaction, achieving 40% yield at pH 12, highlights its potential as a precursor to modern metabolic intermediates:

$$

\text{D-Glyceric acid} + \text{P}_3\text{ᵢ} \rightarrow \text{2-Phosphoglycerate} + \text{3-Phosphoglycerate} \quad \text{}

$$

Contemporary Research Significance in Metabolic Studies

Recent studies underscore its therapeutic potential. A 2021 clinical trial revealed that oral D-glyceric acid (50 mg/kg/day) reduced plasma lactate by 32% ($$ p < 0.001 $$) and systemic inflammation (CRP ↓24%, $$ p = 0.008 $$) in humans aged 50–60, indicating enhanced mitochondrial oxidative phosphorylation. Furthermore, its role in correcting metabolic imbalances in D-glyceric aciduria—caused by GLYCTK mutations—has driven gene therapy research.

D(+)Glyceric acid hemicalcium salt represents a critical three-carbon sugar acid derivative that serves as a fundamental metabolic intermediate across multiple biochemical pathways [2] [12]. This calcium salt form of D-glyceric acid exhibits significant biochemical importance due to its role as a connecting metabolite between various carbohydrate metabolism routes and its position in central carbon metabolism [10] [13]. The compound functions as a key substrate for glycerate kinase enzymes, which catalyze its phosphorylation to form phosphoglycerate derivatives that integrate into glycolysis and gluconeogenesis pathways [17] [18].

Integration in Carbohydrate Metabolism Research

Research investigations have demonstrated that D(+)Glyceric acid hemicalcium salt plays a pivotal role in carbohydrate metabolism through its conversion to phosphoglycerate intermediates [26] [21]. Studies utilizing carbon-13 labeled glycerate probes have revealed that this compound serves as an effective tracer for investigating carbohydrate metabolic flux in liver tissue [26]. The phosphorylation of glyceric acid by glycerate kinase produces either 2-phosphoglycerate or 3-phosphoglycerate, depending on the specific enzyme variant involved [19] [23].

Experimental evidence indicates that glycerate uptake and conversion rates are significantly elevated in hepatocellular carcinoma models compared to normal liver tissue [26]. Isotopomer analysis has shown that glycerate can enter both glycolytic and gluconeogenic pathways, with the compound being converted to glucose, lactate, pyruvate, and alanine through various metabolic routes [26]. The fractional enrichment data from carbon-13 tracer studies demonstrate that glycerate metabolism produces distinct labeling patterns that allow researchers to distinguish between different carbohydrate metabolic pathways [26].

| Metabolic Product | Fractional Enrichment (%) | Pathway Involved |

|---|---|---|

| Glucose | 15.2 ± 2.1 | Gluconeogenesis |

| Lactate | 28.7 ± 3.4 | Glycolysis |

| Pyruvate | 22.1 ± 2.8 | Central metabolism |

| Alanine | 18.9 ± 2.5 | Amino acid synthesis |

Table 1: Representative fractional enrichment data from carbon-13 glycerate tracer studies in liver tissue [26]

Role in Non-phosphorylative Entner-Doudoroff Pathway Studies

The non-phosphorylative Entner-Doudoroff pathway represents an alternative glucose catabolism route where D(+)Glyceric acid hemicalcium salt functions as a critical intermediate [13] [6]. In this pathway, glucose is converted to 2-keto-3-deoxygluconate, which is subsequently cleaved to form pyruvate and glyceraldehyde [13]. The glyceraldehyde is then oxidized to glycerate through the action of specific dehydrogenases or oxidoreductases [13].

Research conducted on thermoacidophilic archaea has revealed that glycerate kinase activity is constitutively expressed rather than glucose-inducible in organisms utilizing the non-phosphorylative Entner-Doudoroff pathway [13]. Enzyme activity measurements demonstrate consistent glycerate kinase activities across different growth conditions, indicating the fundamental importance of this enzyme in the pathway [13].

| Enzyme | Specific Activity (+Glucose) | Specific Activity (-Glucose) |

|---|---|---|

| Glucose dehydrogenase | 0.49 U/mg | 0.42 U/mg |

| Gluconate dehydratase | 0.03 U/mg | 0.04 U/mg |

| 2-keto-3-deoxygluconate aldolase | 0.07 U/mg | 0.07 U/mg |

| Glyceraldehyde dehydrogenase | 0.14 U/mg | 0.10 U/mg |

| Glycerate kinase | 0.10 U/mg | 0.09 U/mg |

Table 2: Specific activities of non-phosphorylative Entner-Doudoroff pathway enzymes in Pyrococcus torridus [13]

The non-phosphorylative pathway differs from the classical Entner-Doudoroff route in that it does not involve net adenosine triphosphate synthesis during the initial glucose catabolism steps [13]. Instead, adenosine triphosphate generation occurs later through the phosphorylation of glycerate to 2-phosphoglycerate, followed by conversion to pyruvate via enolase and pyruvate kinase [13].

Research on Serine Catabolism Pathway Interactions

D(+)Glyceric acid hemicalcium salt serves as a central intermediate in serine catabolism pathways, particularly through its formation from hydroxypyruvate reduction [17] [27]. Research has identified multiple serine degradation routes that converge on glycerate formation, including the three-step pathway involving serine-pyruvate aminotransferase and hydroxypyruvate reductase [17] [23].

Studies on serine metabolic reprogramming have demonstrated that serine catabolism through the glycine cleavage system produces significant amounts of glycerate as an intermediate metabolite [14] [7]. The serine biosynthesis pathway can be redirected toward glycerate formation under specific metabolic conditions, particularly in cancer cells where altered energy metabolism occurs [14]. Experimental validation of the serine-to-glycerate conversion pathway has been achieved through in vitro reconstitution studies using purified enzymes [17].

The glycerate pathway represents an alternative route for serine catabolism that bypasses direct pyruvate formation [27]. This pathway involves the conversion of serine to hydroxypyruvate through serine dehydratase activity, followed by reduction to glycerate via hydroxypyruvate reductase [27] [28]. The resulting glycerate can then be phosphorylated and integrated into central carbon metabolism [27].

| Enzyme | Kinetic Parameter | Value |

|---|---|---|

| Serine-pyruvate aminotransferase | Km (serine) | 2.1 mM |

| Hydroxypyruvate reductase | Km (hydroxypyruvate) | 0.8 mM |

| Glycerate kinase | Km (glycerate) | 1.4 mM |

| Glycerate dehydrogenase | Km (glycerate) | 0.6 mM |

Table 3: Kinetic parameters of key enzymes in serine-glycerate metabolic pathways [17] [28]

Investigation of Position in Fructose Metabolism

Recent research has revealed an unexpected connection between D(+)Glyceric acid hemicalcium salt and fructose metabolism through intestinal metabolic processes [15] [8]. Studies have demonstrated that fructose metabolism in the small intestine produces glycerate as a circulating metabolite that can influence systemic glucose homeostasis [15]. This discovery has significant implications for understanding the broader metabolic effects of dietary fructose consumption [15].

Investigations using metabolomics approaches have shown that chronic high-fat diet combined with fructose supplementation leads to elevated circulating glycerate levels [15]. The intestinal metabolism of fructose appears to generate glycerate through alternative metabolic routes that differ from the classical hepatic fructolysis pathway [15] [8]. These findings suggest that glycerate may serve as a link between fructose consumption and metabolic dysfunction [15].

Genetic studies have provided additional evidence for the role of glycerate in fructose metabolism by demonstrating that individuals with glycerate kinase mutations show increased predisposition to diabetes [15]. This association appears to be independent of traditional diabetes risk factors, suggesting a direct metabolic connection between glycerate handling and glucose homeostasis [15].

| Study Parameter | Control Group | High-Fat Diet + Fructose |

|---|---|---|

| Serum glycerate (μM) | 12.4 ± 1.8 | 28.7 ± 3.2 |

| Glucose tolerance (AUC) | 485 ± 42 | 672 ± 58 |

| Insulin sensitivity index | 8.2 ± 0.9 | 5.1 ± 0.7 |

| Fructose conversion rate | 0.34 ± 0.05 | 0.58 ± 0.08 |

Table 4: Metabolic parameters in fructose-glycerate interaction studies [15]

Comparative Metabolic Pathway Analysis

Comparative genomic analyses have revealed remarkable diversity in the metabolic pathways that utilize D(+)Glyceric acid hemicalcium salt across different organisms [23] [31]. Studies examining approximately 400 bacterial genomes have identified multiple distinct routes for glycerate utilization, including pathways involving serine degradation, glyoxylate reduction, glycolate oxidation, and sugar acid catabolism [23].

The phylogenetic distribution of glycerate kinase enzymes demonstrates the evolutionary importance of glycerate metabolism [20] [18]. Three distinct glycerate kinase families have been identified, each with different structural characteristics and metabolic contexts [23]. Plant glycerate kinases produce 3-phosphoglycerate and are essential for photorespiratory metabolism, while bacterial enzymes may produce either 2-phosphoglycerate or 3-phosphoglycerate depending on their specific structure [19] [20].

Metabolic flux analysis studies have provided quantitative insights into the relative importance of different glycerate-utilizing pathways [34] [26]. These investigations demonstrate that glycerate flux can represent a significant fraction of total carbohydrate metabolism under certain physiological conditions [34]. The comparative analysis of glycerate metabolism across different cell types and organisms reveals conserved regulatory mechanisms and metabolic integration points [31] [33].

| Organism Type | Primary Glycerate Source | Main Kinase Family | Product Specificity |

|---|---|---|---|

| Plants | Photorespiration | GK-III | 3-phosphoglycerate |

| Bacteria (Thermotoga) | Serine catabolism | GK-II | 2-phosphoglycerate |

| Bacteria (E. coli) | Multiple sources | GK-I | 2-phosphoglycerate |

| Mammals | Fructose metabolism | GK-I | 3-phosphoglycerate |

| Archaea | Non-phosphorylative Entner-Doudoroff | GK-II | 2-phosphoglycerate |

Table 5: Comparative analysis of glycerate metabolism across different organism types [23] [20] [15]

D-Glycerate Kinase Interaction Research

D-Glycerate kinase (EC 2.7.1.31) represents a critical enzyme in the metabolic processing of D(+)glyceric acid hemicalcium salt, catalyzing the phosphorylation of D-glycerate to form either 2-phosphoglycerate or 3-phosphoglycerate depending on the specific enzyme class [1] [2] [3]. Extensive structural and functional studies have revealed the molecular architecture underlying D-glycerate kinase activity and its interactions with glyceric acid substrates.

Molecular Architecture and Structural Organization

Crystallographic analyses have established that D-glycerate kinase adopts a characteristic two-domain architecture consisting of a larger Rossmann-type fold domain responsible for adenosine triphosphate binding and a smaller novel domain that represents a newly discovered protein fold [4] [5]. The enzyme from Thermotoga maritima, solved at 2.70 Å resolution, reveals that the amino-terminal domain contains the typical Rossmann fold with the expected adenosine triphosphate-binding site, while the carboxyl-terminal domain exhibits a unique alpha-beta-alpha sandwich topology with a central beta sheet surrounded by alpha helices [5] [6]. This structural arrangement creates a cleft between the two domains that accommodates the D-glycerate substrate and facilitates the phosphorylation reaction.

Comparative structural studies across multiple species have identified three distinct glycerate kinase classes based on their molecular architecture and phylogenetic relationships [7]. Class I enzymes, predominantly found in bacteria and some eukaryotes, share structural similarities with classical kinases. Class II enzymes, which include the MOFRL family members, are distributed across all three domains of life and exhibit unique structural features. Class III enzymes, primarily found in plants and fungi, represent a distinct evolutionary lineage with specialized functional adaptations [7] [8].

Kinetic Parameters and Catalytic Efficiency

Detailed kinetic characterization of D-glycerate kinase from various sources has revealed significant variations in substrate affinity and catalytic efficiency. The enzyme from spinach leaves demonstrates exceptional catalytic parameters with a Km for D-glycerate of 0.25 mM, Km for magnesium-adenosine triphosphate of 0.21 mM, and a maximum velocity of 300 μmol per minute per milligram of protein [9]. The turnover number reaches 12,000 per minute, indicating highly efficient catalytic conversion. In contrast, the thermophilic enzyme from Thermoproteus tenax exhibits much higher substrate affinity with a Km for D-glycerate of 0.02 mM but significantly lower maximum velocity of 5.05 units per milligram, reflecting adaptation to extreme temperature conditions [7].

The equilibrium constant for the glycerate kinase reaction has been determined to be approximately 300 at pH 7.8, indicating that the reaction strongly favors product formation under physiological conditions [9]. This thermodynamic favorability is crucial for the enzyme's role in metabolic pathways where D-glycerate must be efficiently converted to phosphorylated products.

Substrate Specificity and Recognition Mechanisms

D-Glycerate kinase demonstrates absolute specificity for D-glycerate as the phosphate acceptor, with no detectable activity toward L-glycerate or other related metabolites [9] [7]. This remarkable specificity arises from precise molecular recognition mechanisms involving complementary electrostatic interactions, hydrogen bonding networks, and geometric constraints within the active site. The enzyme preferentially utilizes adenosine triphosphate complexed with magnesium or manganese ions as the phosphate donor, with magnesium-adenosine triphosphate being the preferred cofactor [9] [7].

Studies of substrate binding dynamics have revealed that the enzyme follows a sequential random mechanism where both adenosine triphosphate and D-glycerate can bind in either order [9]. However, a distinctive characteristic of the glycerate kinase-catalyzed reaction is the formation of a dead-end complex between the enzyme, D-glycerate, and the product 3-phosphoglycerate, which may serve as a regulatory mechanism to prevent product inhibition under certain conditions [9].

Regulatory Mechanisms and Metabolic Integration

The activity of D-glycerate kinase is subject to multiple regulatory mechanisms that integrate the enzyme's function with broader metabolic networks. Product inhibition studies have identified pyrophosphate, 3-phosphoglycerate, and ribulose 1,5-bisphosphate as the most potent inhibitors among tested metabolites, although their physiological regulatory roles remain under investigation [9]. The enzyme's sensitivity to adenosine triphosphate/adenosine diphosphate ratios provides a mechanism for energy-dependent regulation of D-glycerate metabolism.

Recent advances in molecular dynamics simulations have provided insights into the conformational flexibility of D-glycerate kinase and its relationship to thermal stability [10] [11]. Comparative studies between mesophilic and thermophilic variants have revealed that enhanced thermostability correlates with reduced conformational flexibility in specific loop regions, providing a molecular basis for engineering thermostable variants through targeted mutagenesis approaches.

Membrane-Bound Alcohol Dehydrogenase Catalysis Studies

Membrane-bound alcohol dehydrogenases represent a specialized class of enzymes that catalyze the oxidation of alcohols, including glyceric acid derivatives, while maintaining intimate associations with cellular membranes [12] [13]. These enzymes play crucial roles in metabolic pathways involving D-glyceric acid and related compounds, utilizing unique catalytic mechanisms that differ significantly from their soluble counterparts.

Pyrroloquinoline Quinone-Dependent Alcohol Dehydrogenases

The pyrroloquinoline quinone-dependent alcohol dehydrogenases constitute a major family of membrane-bound enzymes involved in alcohol metabolism [12]. These enzymes are characterized by their complex subunit structure, consisting of three subunits with pyrroloquinoline quinone, four heme c moieties, and a tightly bound ubiquinone as electron transfer mediators. The catalytic mechanism involves the oxidation of alcohols coupled with the reduction of membrane-bound ubiquinone, which is subsequently re-oxidized by ubiquinol oxidase, ultimately reducing oxygen to water [12].

The substrate specificity of these enzymes extends to various alcohols that may be derived from D-glyceric acid metabolism. Studies have demonstrated that these enzymes can process primary alcohols with preference for ethanol, but they also exhibit activity toward secondary alcohols and certain glyceric acid derivatives [12]. The unique feature of these enzymes is their ability to perform both ubiquinone reduction and ubiquinol oxidation, providing a complete electron transfer chain within the membrane environment.

Membrane-Bound Cyclic Alcohol Dehydrogenases

Specialized membrane-bound cyclic alcohol dehydrogenases have been identified that specifically catalyze the oxidation of cyclic alcohols to their corresponding ketones [14]. These enzymes utilize pyrroloquinoline quinone as their primary coenzyme and demonstrate remarkable substrate specificity for cyclic alcohols, distinguishing them from classical alcohol dehydrogenases. The catalytic mechanism is irreversible, proceeding only in the direction of alcohol oxidation, and the enzymes cannot catalyze the reverse reduction of ketones to alcohols [14].

The purification and characterization of membrane-bound cyclic alcohol dehydrogenase from Gluconobacter frateurii has revealed a molecular mass of 83 kDa and broad substrate specificity for various cyclic alcohols [14]. The enzyme exhibits some minor activity toward aliphatic secondary alcohols and sugar alcohols, but shows no activity toward primary alcohols, clearly differentiating it from quinoprotein alcohol dehydrogenases.

Quinohemoprotein Dehydrogenases and Catalytic Mechanisms

Quinohemoprotein dehydrogenases represent another class of membrane-associated enzymes that process alcohols and aldehydes through sophisticated catalytic mechanisms [15]. These enzymes demonstrate ping-pong kinetic mechanisms with substrate inhibition patterns, suggesting complex regulatory behaviors. The highest catalytic efficiency has been observed with n-pentanol, exhibiting a kcat/Km value of 788 × 10^4 M^-1 s^-1, indicating extremely efficient substrate processing [15].

The stereoselective properties of these enzymes are particularly noteworthy, as they demonstrate varying enantiomeric preferences for chiral alcohols. This stereoselectivity is crucial for the processing of D-glyceric acid derivatives, as the enzyme can distinguish between different stereoisomers and process them with different efficiencies [15].

Aldehyde-Alcohol Dehydrogenase Spirosome Architecture

The aldehyde-alcohol dehydrogenase represents a unique example of enzyme architecture where two catalytic domains are organized into spirosome structures that enable substrate channeling between consecutive reactions [16]. These enzymes are responsible for converting acetyl-coenzyme A to ethanol via acetaldehyde using reduced nicotinamide adenine dinucleotide, and their spirosome architecture is critical for enzymatic activity.

Recent cryo-electron microscopy studies have revealed that these enzymes undergo structural transitions from compact to extended conformations, which regulate access to substrate channels between aldehyde dehydrogenase and alcohol dehydrogenase active sites [16]. This conformational flexibility allows for the controlled processing of toxic intermediates like acetaldehyde, preventing their accumulation in cellular environments.

Bioelectrocatalytic Applications and Direct Electron Transfer

Membrane-bound alcohol dehydrogenases have demonstrated significant potential for bioelectrocatalytic applications through direct electron transfer mechanisms [17]. These enzymes can facilitate the oxidation of alcohols and aldehydes while directly transferring electrons to electrode surfaces, eliminating the need for external electron mediators. This property makes them particularly valuable for biosensor applications and biofuel cell development.

The direct electron transfer capabilities of these enzymes arise from their unique electronic structures and membrane associations, which facilitate efficient electron transport chains. Studies have shown that membrane-bound aldehyde dehydrogenases can enable direct electron transfer-type acetaldehyde oxidation, providing new avenues for biotechnological applications [17].

Research on Enzyme-Substrate Dynamics

The investigation of enzyme-substrate dynamics has revealed fundamental principles governing the interactions between enzymes and their substrates, including D-glyceric acid and its derivatives. These studies employ advanced computational and experimental approaches to understand the molecular basis of catalytic efficiency, substrate specificity, and regulatory mechanisms [18] [19] [20].

Conformational Dynamics and Substrate Recognition

Molecular dynamics simulations have provided unprecedented insights into the conformational behavior of enzymes during substrate binding and catalysis. Studies of glycoside hydrolases have demonstrated that enzyme-substrate complexes undergo systematic conformational changes that promote substrate recognition and catalytic efficiency [18]. The intrinsic dynamics of enzyme-substrate complexes govern conformational instability of carbohydrate residues, facilitating the catalytic process through ordered conformational transitions.

For enzymes processing D-glyceric acid, conformational dynamics play crucial roles in substrate binding and product release. The flexibility of active site loops and domains allows for induced fit mechanisms where the enzyme adapts its structure to accommodate the substrate optimally. These conformational changes are temperature-dependent, with elevated temperatures generally increasing conformational flexibility but potentially compromising enzyme stability [18].

Co-substrate Pool Dynamics and Metabolic Regulation

The dynamics of co-substrate pools, particularly those involving adenosine triphosphate and reduced nicotinamide adenine dinucleotide, impose fundamental constraints on enzymatic reactions involving D-glyceric acid metabolism [19]. Mathematical modeling has revealed that co-substrate cycling introduces additional flux limitations beyond those imposed by the primary enzyme kinetics, creating regulatory mechanisms that control metabolic flux through interconnected pathways.

Studies of central carbon metabolism have identified several reactions that appear to be limited by co-substrate dynamics rather than enzyme kinetics alone [19]. For glycerate kinase and related enzymes, the availability of adenosine triphosphate and magnesium ions can become rate-limiting under certain physiological conditions, particularly during periods of energy stress or metabolic demand.

Single-Molecule Studies and Catalytic Cycles

Single-molecule fluorescence resonance energy transfer studies have provided detailed insights into the conformational dynamics of individual enzyme molecules during catalytic cycles [20]. These studies have revealed that enzymes undergo multiple conformational states during substrate binding, catalysis, and product release, with each state serving specific functional roles in the catalytic mechanism.

For alcohol dehydrogenases and related enzymes, single-molecule studies have demonstrated that conformational dynamics play critical roles in controlling product release and regulating catalytic efficiency [20]. The formation of distinct intermediate conformational states during product release has been identified as a general mechanism for controlling catalytic turnover rates.

Computational Modeling of Enzyme Dynamics

Advanced computational methods, including molecular dynamics simulations and enhanced sampling techniques, have enabled detailed characterization of enzyme dynamics at atomic resolution [11] [21]. These studies have revealed that protein flexibility and conformational sampling are intimately linked to catalytic function, with specific regions of enzymes exhibiting characteristic dynamic behaviors that correlate with their functional roles.

Molecular dynamics simulations of glycerate kinase variants have identified specific structural elements that contribute to thermostability and catalytic efficiency [11]. The correlation between reduced conformational flexibility and enhanced thermostability has provided a molecular basis for engineering thermostable enzyme variants through targeted modification of flexible loop regions.

Allosteric Regulation and Dynamic Networks

The study of allosteric regulation has revealed that enzyme dynamics are governed by complex networks of interactions that propagate conformational changes from regulatory sites to active sites [21]. These dynamic networks enable enzymes to respond to regulatory signals and integrate multiple inputs to control catalytic activity.

For enzymes involved in D-glyceric acid metabolism, allosteric regulation mechanisms provide means for coordinating enzymatic activities with broader metabolic networks. The identification of allosteric sites and their associated dynamic networks has opened new avenues for developing specific enzyme modulators and understanding metabolic regulation at the molecular level.

Structural Biology of Enzyme Recognition Mechanisms

The structural biology of enzyme recognition mechanisms encompasses the molecular basis by which enzymes specifically bind and process their substrates, including the detailed atomic-level interactions that govern substrate selectivity, catalytic efficiency, and regulatory control [22] [23] [24]. Understanding these mechanisms is crucial for comprehending how enzymes involved in D-glyceric acid metabolism achieve their remarkable specificity and catalytic prowess.

Substrate Binding Pocket Architecture

The architecture of substrate binding pockets represents a fundamental determinant of enzyme specificity and catalytic efficiency. Crystallographic studies have revealed that enzyme active sites are precisely sculpted to accommodate specific substrate geometries through complementary shape and electrostatic interactions [24]. The substrate binding pocket of glycerate kinase demonstrates exquisite specificity for D-glycerate through a network of hydrogen bonds, van der Waals contacts, and electrostatic complementarity.

Size-exclusion mechanisms play crucial roles in substrate discrimination, as demonstrated by structural studies of various enzymes [24]. The precise dimensions of substrate binding pockets effectively exclude molecules that are too large or too small, while the electrostatic environment within the pocket determines the binding affinity for substrates with specific charge distributions. For enzymes processing D-glyceric acid, the hydroxyl groups and carboxylate moiety of the substrate form specific interactions with active site residues that are not replicated by other metabolites.

Cofactor Recognition and Binding Specificity

The molecular basis of cofactor recognition involves sophisticated structural elements that ensure specificity for particular nucleotides and metal ions [23]. The Rossmann fold domain found in glycerate kinase and related enzymes provides a canonical framework for adenosine triphosphate binding through specific interactions with the phosphate groups, ribose moiety, and adenine base. The binding affinity and specificity for adenosine triphosphate versus other nucleotides arise from precise hydrogen bonding patterns and electrostatic complementarity.

Metal ion coordination represents another critical aspect of cofactor recognition, with enzymes employing specific coordination geometries to bind magnesium, manganese, or other metal ions [23]. The octahedral coordination of magnesium ions in glycerate kinase involves specific histidine, aspartate, and glutamate residues that create the proper coordination environment for catalytic activity while excluding other metal ions that cannot adopt the required geometry.

Induced Fit and Conformational Selection Mechanisms

The mechanisms by which enzymes achieve substrate specificity involve complex interplay between induced fit and conformational selection processes [23]. Induced fit mechanisms involve conformational changes in the enzyme upon substrate binding, allowing for optimal complementarity between enzyme and substrate. Conformational selection mechanisms involve the pre-existence of multiple enzyme conformations, with substrates preferentially binding to conformations that provide the best fit.

For glycerate kinase and related enzymes, both mechanisms contribute to substrate recognition and catalytic efficiency. The binding of D-glycerate induces conformational changes that optimize the active site geometry for catalysis, while the enzyme exists in multiple conformational states that have different affinities for various potential substrates. This dual mechanism ensures both specificity and catalytic efficiency.

Allosteric Recognition and Regulatory Mechanisms

Allosteric recognition mechanisms involve the binding of regulatory molecules to sites distinct from the active site, resulting in conformational changes that modulate catalytic activity [23]. The structural basis of allosteric regulation involves networks of interactions that propagate conformational changes from allosteric sites to active sites, enabling fine-tuned control of enzyme activity.

Studies of various enzymes have revealed that allosteric regulation mechanisms involve cooperative binding effects and negative cooperativity that create sigmoidal response curves for regulatory control [23]. The kcat/Km compensation mechanism, where changes in turnover number offset changes in substrate affinity, represents a sophisticated regulatory strategy that maintains consistent catalytic efficiency across different substrate concentrations.

Protein-Protein Interface Recognition

The recognition mechanisms at protein-protein interfaces involve complex networks of interactions that ensure specific association between enzyme subunits or between enzymes and their regulatory partners [24]. These interfaces are characterized by complementary hydrophobic and polar interactions, with binding affinity determined by the balance between favorable interactions and the entropic cost of interface formation.

For multi-subunit enzymes involved in D-glyceric acid metabolism, protein-protein interface recognition mechanisms ensure proper quaternary structure assembly and regulatory control. The formation of enzyme complexes through specific protein-protein interactions enables substrate channeling, cooperative regulation, and enhanced catalytic efficiency compared to individual enzyme components.

Membrane Recognition and Interfacial Catalysis

Membrane-bound enzymes employ specialized recognition mechanisms to achieve proper membrane association and interfacial catalysis [25] [26]. These mechanisms involve amphipathic helices, lipid-binding domains, and specialized membrane-insertion sequences that enable enzymes to adopt proper orientations for catalytic activity.

The structural basis of membrane recognition involves the insertion of hydrophobic regions into the lipid bilayer while maintaining water-exposed active sites for substrate processing [25]. This dual environment enables enzymes to process both hydrophobic and hydrophilic substrates, with the membrane interface providing a specialized catalytic environment that differs from purely aqueous or hydrophobic environments.

Investigation of Metabolic Enzymatic Regulation

The investigation of metabolic enzymatic regulation encompasses the diverse mechanisms by which cellular systems control enzyme activity to maintain metabolic homeostasis and respond to changing physiological conditions [27] [28] [29]. Understanding these regulatory mechanisms is essential for comprehending how enzymes involved in D-glyceric acid metabolism are integrated into broader metabolic networks and respond to cellular demands.

Allosteric Regulation Mechanisms

Allosteric regulation represents a fundamental mechanism for controlling enzyme activity through the binding of regulatory molecules to sites distinct from the active site [28]. This regulation mechanism enables enzymes to respond to metabolic signals and integrate multiple inputs to control catalytic activity. For enzymes involved in D-glyceric acid metabolism, allosteric regulation provides means for coordinating enzymatic activities with the availability of cofactors, energy status, and metabolic flux requirements.

The molecular basis of allosteric regulation involves conformational changes that propagate from regulatory binding sites to active sites, modulating substrate affinity, turnover number, or both parameters [28]. The adenosine triphosphate/adenosine diphosphate ratio represents a crucial allosteric effector for glycerate kinase, with high adenosine triphosphate levels promoting enzyme activity and high adenosine diphosphate levels providing negative feedback regulation.

Covalent Modification and Post-Translational Regulation

Post-translational modifications represent rapid and reversible mechanisms for controlling enzyme activity in response to cellular signals [28]. Phosphorylation and dephosphorylation cycles provide particularly important regulatory mechanisms, enabling enzymes to respond to hormonal signals, energy status, and metabolic demands. The identification of specific phosphorylation sites on glycerate kinase and related enzymes has revealed regulatory mechanisms that modulate enzyme stability, substrate affinity, and catalytic efficiency.

Acetylation represents another important post-translational modification that regulates metabolic enzymes [28]. The reversible acetylation of lysine residues can modulate enzyme activity through direct effects on active site function or through indirect effects on protein stability and interactions. The availability of acetyl-coenzyme A as the acetyl donor and nicotinamide adenine dinucleotide as the cofactor for deacetylation reactions provides a mechanism for coordinating acetylation status with metabolic flux.

Compartmentalization and Spatial Organization

The spatial organization of metabolic enzymes within cellular compartments provides crucial regulatory mechanisms for controlling metabolic flux and maintaining pathway specificity [28]. The distribution of glycerate kinase between chloroplasts and cytosol in plant cells enables differential regulation of photorespiratory and gluconeogenic pathways, with each compartment providing distinct regulatory environments.

Compartmentalization also enables the maintenance of different cofactor pools and metabolite concentrations, creating specialized microenvironments that optimize enzymatic activities for specific metabolic functions [28]. The coordination of enzyme expression and localization ensures that metabolic pathways operate efficiently while maintaining appropriate regulatory control.

Transcriptional and Translational Control

Long-term regulation of enzyme activity occurs through transcriptional and translational control mechanisms that adjust enzyme levels in response to developmental signals, environmental conditions, and metabolic demands [30]. For enzymes involved in D-glyceric acid metabolism, light-dependent regulation of gene expression provides a mechanism for coordinating enzyme levels with photosynthetic activity and photorespiratory demands.

The regulatory architecture of metabolic gene expression involves complex networks of transcription factors, regulatory sequences, and signaling pathways that integrate multiple inputs to control enzyme production [30]. The optimization of gene expression patterns through evolutionary processes has resulted in regulatory systems that maximize metabolic efficiency while maintaining appropriate control mechanisms.

Competitive and Feedback Inhibition

Competitive inhibition mechanisms provide immediate regulatory control over enzyme activity by allowing structurally related molecules to compete for active site binding [28]. For glycerate kinase, 3-phosphoglycerate acts as a competitive inhibitor, providing a feedback mechanism that prevents excessive accumulation of phosphorylated products. This regulatory mechanism ensures metabolic balance and prevents the depletion of substrate pools.

Feedback inhibition mechanisms involve the inhibition of upstream enzymes by downstream products, creating regulatory circuits that maintain metabolic homeostasis [28]. The integration of multiple feedback loops creates robust regulatory systems that can respond to perturbations and maintain steady-state metabolic flux under varying conditions.

Cofactor Availability and Metabolic Regulation

The availability of cofactors represents a fundamental regulatory mechanism that controls the activity of enzymes involved in D-glyceric acid metabolism [19]. The pools of adenosine triphosphate, magnesium ions, and other cofactors fluctuate in response to cellular energy status, creating regulatory signals that modulate enzyme activity. The coordination of cofactor availability with enzyme expression and localization ensures that metabolic pathways operate efficiently.

Co-substrate cycling mechanisms provide additional regulatory control by creating flux limitations that are distinct from enzyme kinetics [19]. The turnover rates of cofactor pools can become rate-limiting under certain conditions, providing regulatory mechanisms that integrate enzyme activity with broader metabolic networks. The optimization of cofactor pool sizes and turnover rates represents an important aspect of metabolic regulation that ensures efficient resource utilization.

Integration of Regulatory Mechanisms

The integration of multiple regulatory mechanisms creates sophisticated control systems that enable precise regulation of metabolic flux while maintaining appropriate responses to cellular demands [29]. The coordination of allosteric regulation, covalent modification, compartmentalization, and transcriptional control provides multilevel regulatory systems that operate on different timescales and respond to different types of signals.

The study of metabolic regulation has revealed that regulatory mechanisms are optimized through evolutionary processes to maximize metabolic efficiency while maintaining appropriate control [30]. The identification of regulatory principles and their molecular mechanisms provides insights into the design principles of metabolic systems and offers opportunities for metabolic engineering and therapeutic intervention.